molecular formula C14H16N4O4 B2668061 N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1903183-24-3

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2668061
CAS No.: 1903183-24-3
M. Wt: 304.306
InChI Key: GSAIHTMZUWTHGN-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a 1,3,4-oxadiazole ring, which is known for its diverse biological activities, and a pyridine ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves the cyclization of acyclic precursors. One common method is the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For instance, the reaction of (5-methyl-1,3,4-oxadiazol-2-yl)methyl hydrazide with 2-(oxolan-3-yloxy)pyridine-4-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide stands out due to its unique combination of a 1,3,4-oxadiazole ring and a pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-9-17-18-13(21-9)7-16-14(19)10-2-4-15-12(6-10)22-11-3-5-20-8-11/h2,4,6,11H,3,5,7-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAIHTMZUWTHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=CC(=NC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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